2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
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Overview
Description
The compound “2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyridine ring, a six-membered ring with one nitrogen atom, via an oxygen atom . The pyridine ring is substituted with a methyl group at the 5-position .
Synthesis Analysis
While the specific synthesis of this compound is not available, pyrrolidine derivatives are often synthesized from cyclic or acyclic precursors . The pyrrolidine ring can be constructed and then functionalized with various groups .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring is connected to a pyridine ring, a six-membered aromatic ring with one nitrogen atom . The pyridine ring is substituted with a methyl group at the 5-position .Scientific Research Applications
Synthesis of Heavily Substituted 2-Aminopyridines Research has demonstrated the elaboration of 2-aminopyridines with various polar 6-substituents by displacing a methylsulfinyl group from the pyridine ring, showcasing the versatility of pyridine derivatives in organic synthesis (S. Teague, 2008).
Development of Heterocyclic Compounds The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been achieved, indicating the potential of pyridine and sulfone derivatives in creating biologically relevant heterocycles (I. B. Rozentsveig et al., 2013).
Polymorphism in Pharmaceutically Active Compounds A study reported a new polymorph of a sulfapyridine derivative, highlighting the significance of solvent effects on the crystallization and physical properties of pharmaceutically active molecules (F. Pan & U. Englert, 2013).
Synthesis of Fused Heterocycles Research into the synthesis of 1-aryl-5-methoxypyrrolones from pyrrolidin-3-yl derivatives, leading to various heterocyclic structures, underscores the utility of such compounds in constructing complex molecular architectures (H. A. A. El-Nabi, 2002).
Chiral Pyridine–Phosphine Ligands The preparation of chiral pyridine–phosphine ligands for asymmetric catalysis illustrates the application of pyridine derivatives in facilitating enantioselective chemical reactions, a cornerstone of modern synthetic organic chemistry (J. Uenishi & Masahiro Hamada, 2001).
Luminescence and Electrochemical Applications Studies on cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands reveal the potential of such compounds in light-emitting electrochemical cells (LECs), indicating their application in materials science for developing new optoelectronic devices (Cathrin D. Ertl et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been tested as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Mode of Action
The pyrrolidine ring and its derivatives have been known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been known to affect various biochemical pathways depending on their target selectivity .
Result of Action
Compounds with a pyrrolidine ring have been known to exhibit different biological profiles due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-18(15,16)14-7-6-11(9-14)17-12-5-4-10(2)8-13-12/h4-5,8,11H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGMHIYHJBSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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